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Abstract

The compound identified by CAS number 1049004-32-1, chemically known as Ethyl 4-(4,4,5,5-
tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, is a pivotal building block in the
field of targeted protein degradation. Primarily utilized as a linker in the synthesis of Proteolysis
Targeting Chimeras (PROTACS), this molecule plays a crucial role in the development of novel
therapeutics aimed at selectively eliminating disease-causing proteins. This technical guide
provides a comprehensive overview of its physicochemical properties, synthesis, and its
application in the design and construction of PROTACSs, which function by hijacking the
ubiquitin-proteasome system.

Physicochemical Properties

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate is a white solid
or a colorless to light yellow liquid, soluble in organic solvents.[1] It is recognized for its stability
under standard experimental conditions.[1] The key physicochemical properties are
summarized in the table below for easy reference.
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Property Value Reference

CAS Number 1049004-32-1 N/A

Ethyl 4-(4,4,5,5-tetramethyl-
Chemical Name 1,3,2-dioxaborolan-2- [2][3]
yl)cyclohex-3-enecarboxylate

1-Ethoxycarbonylcyclohex-3-

ene-4-boronic acid pinacol

Synonyms 2][4][5
ynony ester, Bpin-Cyclohexene- S8
COOEt
Molecular Formula C15H25B0O4 [1112]
Molecular Weight 280.17 g/mol [1][2]

White solid or colorless to light
Appearance . [11[4]
yellow liquid
Purity >95% to 297% [2][6]
Storage Conditions -20°C for long-term storage [2][4]
Solubility Soluble in organic solvents [1]

Synthesis

The synthesis of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-
enecarboxylate can be achieved through a palladium-catalyzed cross-coupling reaction. A
common method involves the reaction of a cyclohexenyl triflate with bis(pinacolato)diboron.

Experimental Protocol: Synthesis of Ethyl 4-(4,4,5,5-
tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-
enecarboxylate

This protocol is a general guideline and may require optimization for specific laboratory
conditions.

Materials:
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o Ethyl 4-((trifluoromethanesulfonyl)oxy)cyclohex-3-ene-1-carboxylate

¢ Bis(pinacolato)diboron

o Potassium acetate (KOAC)

e [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Cl2)
e 1.4-Dioxane (anhydrous)

o Ethyl acetate (EtOAC)

o Saturated sodium bicarbonate (NaHCO3) solution

e Brine

e Anhydrous magnesium sulfate (MgSO4)

Procedure:

o To areaction vessel, add ethyl 4-((trifluoromethanesulfonyl)oxy)cyclohex-3-ene-1-
carboxylate (1.0 mmol), bis(pinacolato)diboron (1.5 mmol), potassium acetate (4.0 mmol),
and Pd(dppf)CI2 (0.05 mmol).

e Add anhydrous 1,4-dioxane (5 mL) to the vessel.

o Heat the reaction mixture at 110°C for 16 hours under an inert atmosphere (e.g., nitrogen or
argon).

 After the reaction is complete, cool the mixture to room temperature.

» Partition the mixture between ethyl acetate (10 mL) and saturated sodium bicarbonate
solution (10 mL).

o Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).
» Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

 Filter the mixture and concentrate the solvent under reduced pressure.
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» Purify the crude product by flash chromatography (e.g., using a gradient of ethyl acetate in
petroleum ether) to yield the final product.

Applications in Targeted Protein Degradation:
PROTACs

The primary and most significant application of CAS number 1049004-32-1 is as a linker in the
synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional
molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase,
leading to the ubiquitination and subsequent degradation of the target protein by the
proteasome.

The Ubiquitin-Proteasome System and PROTAC
Mechanism

The ubiquitin-proteasome system (UPS) is a major pathway for controlled protein degradation
in eukaryotic cells. PROTACSs hijack this system to selectively eliminate proteins of interest. A
PROTAC molecule consists of three key components: a ligand that binds to the target protein,
a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The
linker, for which 1049004-32-1 serves as a building block, is critical for the proper orientation
and distance between the target protein and the E3 ligase to facilitate efficient ubiquitination.

Cellular Environment

2ep s s 5 Ubiquitinated
:\ |
- Ternary Complex
R (Target’PROTAC'B)/l)-—---R----r-d- ———————
ecyclel PROTAC
(Linker: 1049004-32-1)
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Caption: General mechanism of PROTAC-mediated protein degradation.

Role of the Cyclohexene Linker in PROTAC Design

The cyclohexene moiety provided by 1049004-32-1 offers a semi-rigid scaffold for the linker.
The rigidity and conformation of the linker are critical factors in PROTAC design, as they
influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3
Ligase). The use of cyclic structures like cyclohexene can help to pre-organize the PROTAC
molecule into a conformation that is favorable for ternary complex formation, potentially leading
to improved potency and selectivity.

General Experimental Workflow for PROTAC Synthesis
and Evaluation

The synthesis of a PROTAC using 1049004-32-1 typically involves a multi-step process. The
boronic acid pinacol ester functionality allows for versatile coupling reactions, such as the
Suzuki-Miyaura coupling, to connect the linker to either the target protein ligand or the E3
ligase ligand.
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PROTAC Synthesis

Starting Materials:
- Target Protein Ligand

- E3 Ligase Ligand
- Linker (1049004-32-1)

Step 1: Coupling Reaction
(e.g., Suzuki-Miyaura)
Intermediate
(Ligand-Linker Conjugate)

Step 2: Coupling Reaction
(e.g., Amide Coupling)
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Caption: General workflow for PROTAC synthesis and evaluation.

Safety Information
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While generally considered stable, Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-
yl)cyclohex-3-enecarboxylate should be handled with standard laboratory safety precautions. It
is recommended to store the compound in a cool, dry, and well-ventilated area, away from
strong oxidizing agents.[1] For detailed safety information, refer to the Safety Data Sheet (SDS)
provided by the supplier.

Conclusion

CAS number 1049004-32-1, or Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-
enecarboxylate, is a valuable chemical entity for researchers and drug development
professionals. Its primary utility as a PROTAC linker provides a versatile platform for the
synthesis of molecules capable of inducing targeted protein degradation. The semi-rigid nature
of the cyclohexene scaffold offers advantages in optimizing the conformational properties of
PROTACS, which is a key determinant of their biological activity. Further research into the
application of this linker in the development of novel PROTACSs holds significant promise for
advancing the field of targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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